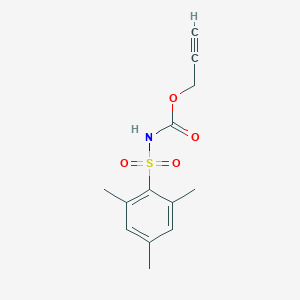![molecular formula C36H34O4S2 B14489091 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene CAS No. 65818-70-4](/img/structure/B14489091.png)
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is an organic compound that features a benzene ring substituted with sulfonylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene typically involves the reaction of 4-methylphenylsulfonyl chloride with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfonylethyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The benzene ring provides a hydrophobic core that can interact with hydrophobic regions of proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Di-p-tolylethane: Similar structure but lacks the sulfonyl groups.
4,4’-Dimethylbibenzyl: Another benzene derivative with methyl groups instead of sulfonyl groups.
Uniqueness
1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65818-70-4 |
|---|---|
Molecular Formula |
C36H34O4S2 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
1,2-bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene |
InChI |
InChI=1S/C36H34O4S2/c1-27-7-19-33(20-8-27)41(37,38)25-23-29-11-15-31(16-12-29)35-5-3-4-6-36(35)32-17-13-30(14-18-32)24-26-42(39,40)34-21-9-28(2)10-22-34/h3-22H,23-26H2,1-2H3 |
InChI Key |
XHIKIYJEAJMLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3C4=CC=C(C=C4)CCS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


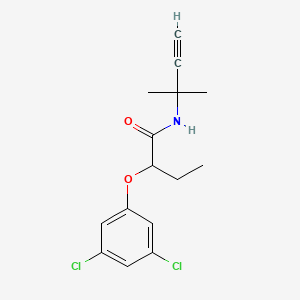
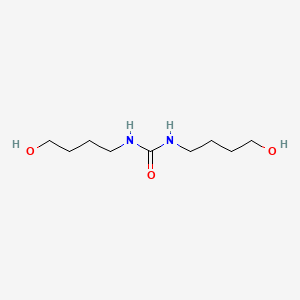

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
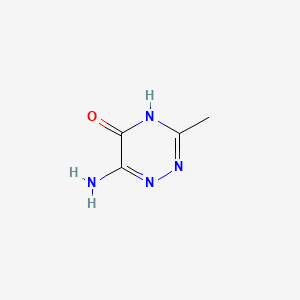
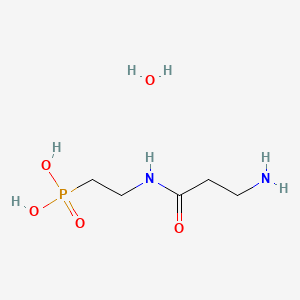
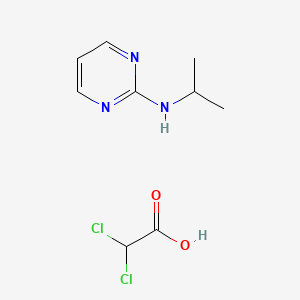
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)

![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)

